3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide
Description
3-Chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with a dimethylamino group at the 4-position and a morpholino group at the 6-position. The benzenesulfonamide moiety is attached via a methylene linker, with a chlorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring.
Properties
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O4S/c1-23(2)16-20-15(21-17(22-16)24-6-8-28-9-7-24)11-19-29(25,26)12-4-5-14(27-3)13(18)10-12/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMESQWCLAINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2. Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic process to large reactors, ensuring consistent quality control. Automated systems monitor reaction parameters to maintain uniformity. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form, suitable for further applications.
Chemical Reactions Analysis
2. Common Reagents and Conditions
Reactions typically involve reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenation agents for substitution. Conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.
3. Major Products Formed
Major products vary depending on the reaction, but can include oxidized derivatives, reduced analogs, and various substituted derivatives. These modifications can influence the compound's biological activity and pharmacokinetic properties.
Scientific Research Applications
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic effects. Detailed studies reveal that the triazine core plays a key role in its interaction with biomolecules, while the sulfonamide moiety contributes to its selectivity.
Comparison with Similar Compounds
Triazine Core Modifications
- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (): This compound replaces the dimethylamino and benzenesulfonamide groups with a chloro and N-methyl-N-phenyl substituent.
- PQR530 (): A dual PI3K/mTOR inhibitor containing a pyridin-2-amine group and dual morpholino substituents. The pyridine ring enhances π-π stacking interactions, while the morpholino groups improve solubility compared to the target compound’s methoxybenzene group.
Benzene Ring Variations
- 3-Chloro-N-((4-(Dimethylamino)-6-Morpholino-1,3,5-Triazin-2-yl)Methyl)-2-Methylbenzenesulfonamide (): A structural isomer of the target compound with a methyl group at the 2-position instead of a methoxy group at the 4-position. The methoxy group in the target compound may enhance hydrophobicity and influence binding to hydrophobic enzyme pockets.
5-{4-Chloro-3-Nitrophenyl}-2-Furaldehyde (4-Methoxy-6-Morpholin-4-yl-1,3,5-Triazin-2-yl)Hydrazone ():
Features a hydrazone linker and nitro group, which introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Kinase Inhibition Potential
- PQR530 (): Exhibits potent inhibition of PI3K and mTOR (IC₅₀ values in the nanomolar range) due to its dual morpholino and pyridine substituents. The target compound’s dimethylamino and sulfonamide groups may offer alternative binding modes for kinase targets.
- Olmutinib Derivatives (): Acrylamide-containing triazine derivatives show antitumor activity via covalent binding to cysteine residues in kinases. The absence of an acrylamide group in the target compound suggests a non-covalent mechanism.
Sulfonamide-Based Activity
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that incorporates a triazine moiety. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, as well as its mechanism of action involving specific molecular targets.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Triazine Core : The 1,3,5-triazine ring is known for its role in various biological activities, particularly as a scaffold for drug development.
- Sulfonamide Group : This functional group is often associated with antibacterial properties but has also been explored for anticancer activities.
- Dimethylamino and Morpholino Substituents : These groups are believed to enhance solubility and bioavailability.
Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways:
- Inhibition of PI3K/mTOR Pathway : The compound has been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation. Dysregulation of this pathway is often implicated in cancer progression .
- Cellular Proliferation : Studies suggest that the compound may induce apoptosis in cancer cells by disrupting their metabolic pathways and inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in tumor cells | |
| PI3K/mTOR Inhibition | Decreased cell proliferation | |
| Enzyme Interaction | Inhibits specific kinases |
Case Studies
- In Vitro Studies : A study evaluated the efficacy of the compound against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. The study highlighted the importance of dosage and administration routes in maximizing therapeutic effects while minimizing toxicity.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis of this compound involves sequential functionalization of the triazine core. A general approach includes:
- Step 1: Reacting 4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-amine with chloromethylating agents to introduce the methylene bridge.
- Step 2: Sulfonamide coupling with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA). Key intermediates include the chloromethyl-triazine derivative and the activated sulfonyl chloride. Reaction purity is critical; intermediates should be characterized via -NMR and LC-MS to confirm regioselectivity and avoid byproducts from competing morpholine or dimethylamino group reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- -NMR and -NMR: Essential for verifying substitution patterns on the triazine ring and sulfonamide linkage. The morpholine protons (δ 3.6–3.8 ppm) and dimethylamino group (δ 2.8–3.0 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula, particularly for distinguishing between chlorine and methoxy substituents.
- FT-IR: Validates sulfonamide formation (S=O stretches at 1150–1350 cm) and triazine C=N bonds (1600–1650 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield, given the compound’s complex triazine and sulfonamide moieties?
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, base strength). For example, polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency, while lower temperatures reduce triazine ring decomposition .
- Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps (e.g., triazine chloromethylation vs. sulfonamide coupling). Adjust stoichiometry of sulfonyl chloride to triazine intermediate (1.2–1.5 equiv) to minimize unreacted starting material .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction mechanisms with biological targets?
- Density Functional Theory (DFT): Model electron density distribution on the triazine ring to predict nucleophilic attack sites. The dimethylamino group acts as an electron donor, while the morpholine moiety stabilizes transition states via hydrogen bonding .
- Molecular Dynamics (MD): Simulate binding interactions with enzymes (e.g., dihydrofolate reductase) to rationalize biological activity. Focus on sulfonamide’s role in hydrogen-bond networks and chlorine’s steric effects .
Q. How can contradictory data on biological activity or synthetic yields be systematically resolved?
- Comparative Analysis: Replicate experiments under standardized conditions (e.g., solvent purity, inert atmosphere). For example, inconsistent yields may arise from trace moisture degrading the triazine intermediate .
- Meta-Analysis of SAR Studies: Cross-reference bioactivity data with structural analogs (e.g., prosulfuron, a triazine-based herbicide). The 3-chloro-4-methoxybenzenesulfonamide group may confer herbicidal activity, but morpholine substitution could alter target specificity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous Flow Chemistry: Reduces exothermic risks during chloromethylation and improves mixing efficiency for sulfonamide coupling .
- Heterogeneous Catalysis: Use immobilized bases (e.g., polymer-supported DMAP) to simplify purification and reduce solvent waste .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
